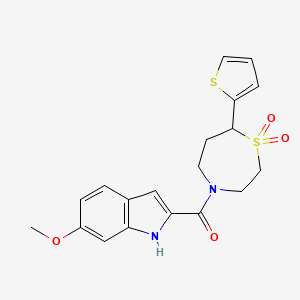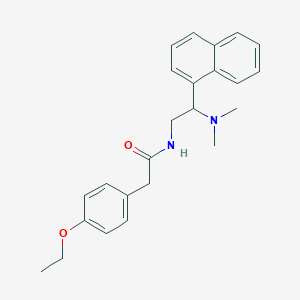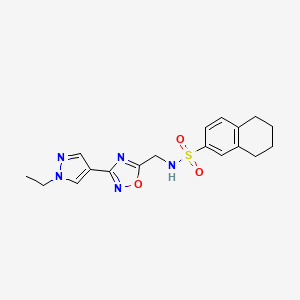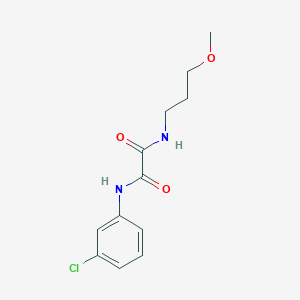![molecular formula C9H8N2O B2807688 Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one CAS No. 1823958-83-3](/img/structure/B2807688.png)
Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is a complex organic compound characterized by its unique spirocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropane derivative with a pyrrolo[3,2-B]pyridine precursor in the presence of a strong base can yield the desired spiro compound .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for developing new therapeutic agents .
Industry
Industrially, Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one: Similar in structure but with different ring fusion, leading to distinct chemical properties.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures, showing different biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Eigenschaften
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-9(3-4-9)7-6(11-8)2-1-5-10-7/h1-2,5H,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHPJNLRGOVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=N3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2807605.png)



![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2807619.png)
![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B2807620.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycine](/img/structure/B2807621.png)

![3-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2807623.png)

![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)morpholine](/img/structure/B2807627.png)

